![molecular formula C10H10O4 B3022842 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 924871-41-0](/img/structure/B3022842.png)
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Description
The compound 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a derivative of the benzodioxine class, which is known for its potential pharmacological properties. The related compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has been compared to Ibuprofen for its anti-inflammatory properties, indicating the significance of the benzodioxine subunit in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid were synthesized through the condensation of ammonia, primary, and secondary cyclic amines with the corresponding acid chloride . Similarly, the anti-inflammatory carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit were synthesized, although the exact method is not detailed in the provided data .
Molecular Structure Analysis
The molecular structure and conformation of benzodioxin derivatives can be complex. For example, the 6-carboxylic acid of 2,4-bis(trichloromethyl)-1,3-benzdioxin crystallizes in a specific space group and exhibits hydrogen-bonded dimers through the carboxylic group . While this is not the exact compound , it provides insight into the potential structural characteristics of benzodioxin carboxylic acids.
Chemical Reactions Analysis
The chemical reactivity of benzodioxin derivatives can lead to various by-products. In the synthesis of tetrahydropyrido[2,3-d]pyrimidine derivatives, desulfuration occurred, resulting in the formation of amides of 1-benzyl-3,7-dimethyl-2,4-dioxo-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid as by-products . This suggests that the synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid could also involve complex reactions with potential for multiple products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxin derivatives are influenced by their molecular structure. For instance, the crystalline structure and hydrogen bonding can affect the solubility and melting point of these compounds . The characterization of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using various spectroscopic methods like IR, 1H NMR, 13C NMR, and LCMS indicates the importance of these techniques in determining the properties of related compounds . Although the exact properties of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid are not provided, similar analytical methods could be applied for its characterization.
properties
IUPAC Name |
7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZONDJNDHJLBMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.